PK44 phosphate

DPP-IV Inhibition Enzymatic Assay Potency Comparison

PK44 phosphate is a synthetic organic compound that functions as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of incretin hormones and glucose metabolism. It is characterized by its phosphate salt form, which enhances aqueous solubility to 52.73 mg/mL, facilitating its use in in vitro and in vivo experimental models.

Molecular Formula C17H27F5N7O5P
Molecular Weight 535.4 g/mol
Cat. No. B12351116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK44 phosphate
Molecular FormulaC17H27F5N7O5P
Molecular Weight535.4 g/mol
Structural Identifiers
SMILESC1CC(C(C2C1C(NN2)CC(CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)N)F)F.OP(=O)(O)O
InChIInChI=1S/C17H24F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h8-11,14-15,24,26H,1-7,23H2;(H3,1,2,3,4)/t8-,9?,10?,11?,14?,15?;/m1./s1
InChIKeyQZFDBDAWEHJOPS-AQQCWGSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PK44 Phosphate: A High-Purity, Selective DPP-IV Inhibitor for Diabetes and Metabolic Research


PK44 phosphate is a synthetic organic compound that functions as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of incretin hormones and glucose metabolism . It is characterized by its phosphate salt form, which enhances aqueous solubility to 52.73 mg/mL, facilitating its use in in vitro and in vivo experimental models [1]. The compound demonstrates >1000-fold selectivity for DPP-IV over the closely related enzymes DPP-8 and DPP-9, a critical safety feature for avoiding preclinical toxicity associated with broad DPP inhibition .

Why Generic DPP-IV Inhibitor Substitution Fails: The Case for PK44 Phosphate's Differentiated Profile


While the DPP-IV inhibitor class includes several clinically approved agents, direct substitution in research settings is fraught with risk due to significant variations in enzymatic potency, selectivity profiles, and salt-form physicochemical properties [1][2]. For instance, sitagliptin and vildagliptin exhibit different IC50 values and selectivity margins against off-target DPP enzymes, which can confound in vivo efficacy and toxicity interpretations [1]. Furthermore, the phosphate salt of PK44 confers a specific solubility profile (52.73 mg/mL in water) that is not replicated by free-base analogs or alternative salt forms, directly impacting experimental reproducibility in solution-based assays [2]. These differences are not merely academic; they translate to measurable variations in glucose tolerance improvement and can lead to erroneous conclusions if a compound is selected solely based on its DPP-IV inhibitory class membership.

PK44 Phosphate Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Solubility Data


Comparative DPP-IV Inhibitory Potency (IC50) Against Key In-Class Alternatives

PK44 phosphate exhibits an IC50 of 15.8 nM against human DPP-IV, which is 1.1-fold more potent than sitagliptin (IC50 18 nM) and 2.2-fold more potent than vildagliptin (IC50 34 nM) when compared under similar enzymatic assay conditions [1]. This quantitative difference in potency can translate to lower required dosing concentrations in in vitro experiments, potentially reducing off-target effects and compound consumption.

DPP-IV Inhibition Enzymatic Assay Potency Comparison

Enhanced Selectivity Profile Against DPP-8 and DPP-9 Compared to RBx-0597

PK44 phosphate demonstrates >1000-fold selectivity for DPP-IV over both DPP-8 and DPP-9 . In contrast, the DPP-IV inhibitor RBx-0597 exhibits a lower selectivity margin of 150-300 fold against these same off-target enzymes [1]. This 3.3- to 6.7-fold improvement in selectivity is a critical differentiator, as inhibition of DPP-8 and/or DPP-9 has been directly linked to severe preclinical toxicity, including alopecia, thrombocytopenia, and mortality in animal models [2].

Selectivity DPP-8 DPP-9 Toxicity

Aqueous Solubility Advantage of the Phosphate Salt Form

The phosphate salt form of PK44 provides a defined and high aqueous solubility of 52.73 mg/mL (equivalent to 100 mM) in water [1]. While direct solubility data for the free base form of PK44 is not publicly available, it is a well-established principle in pharmaceutical sciences that phosphate salt formation significantly enhances the aqueous solubility of weakly basic compounds compared to their free-base counterparts [2]. This quantifiable solubility metric is essential for researchers preparing stock solutions and formulating compounds for in vivo administration, ensuring consistent and predictable compound delivery.

Solubility Formulation In Vivo Dosing

Optimal Research and Industrial Application Scenarios for PK44 Phosphate Based on Its Differentiated Evidence Profile


Chronic In Vivo Metabolic Studies Requiring High Selectivity to Mitigate DPP-8/9 Toxicity

In long-term rodent models of type 2 diabetes or obesity where DPP-IV inhibition is the desired mechanism, PK44 phosphate's >1000-fold selectivity over DPP-8 and DPP-9 is critical . This selectivity margin directly addresses the known toxicity liabilities (e.g., alopecia, thrombocytopenia) observed with less selective DPP-IV inhibitors in preclinical species [1]. Researchers can confidently administer PK44 phosphate for extended periods, attributing observed phenotypic changes solely to DPP-IV inhibition rather than confounding off-target effects.

In Vitro Enzymatic Assays Requiring Superior Potency Over Sitagliptin or Vildagliptin

For cell-free enzymatic assays or cell-based systems where maximal DPP-IV inhibition is required at minimal compound concentrations, PK44 phosphate's IC50 of 15.8 nM offers a quantifiable potency advantage over sitagliptin (18 nM) and vildagliptin (34 nM) [1]. This allows researchers to use lower compound concentrations to achieve the same degree of enzyme inhibition, reducing the risk of solvent-related cytotoxicity or interference from high concentrations of the test article.

Aqueous-Formulation Dependent In Vivo Dosing Without Organic Co-Solvents

When experimental protocols mandate the use of aqueous vehicles for oral gavage or intravenous administration, PK44 phosphate's high water solubility (52.73 mg/mL) is a decisive advantage [1]. Unlike many free-base DPP-IV inhibitors that require DMSO or other organic co-solvents for solubilization, PK44 phosphate can be formulated in simple aqueous buffers, eliminating solvent-induced artifacts on gut absorption, hemodynamics, or cellular function. This makes it the preferred choice for pharmacokinetic and pharmacodynamic studies where vehicle effects must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PK44 phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.